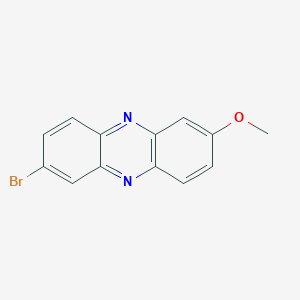

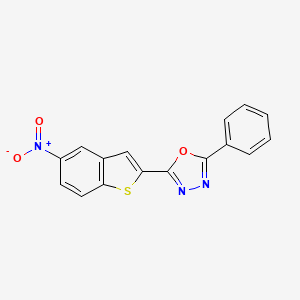

2-Bromo-7-methoxyphenazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-7-methoxyphenazine is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

作用机制

Target of Action

The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .

Mode of Action

The mode of action of this compound involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .

Pharmacokinetics

Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Result of Action

The result of the action of this compound is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .

生化分析

Biochemical Properties

They can serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression .

Cellular Effects

Phenazines, including 2-Bromo-7-methoxyphenazine, have shown promising results in damaging abnormal cell growth, such as cancer, and inactivating a broad spectrum of microorganisms . They influence cell function by generating reactive oxygen species (ROS) in the presence of light, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

Phenazines, including this compound, are involved in various metabolic pathways. They interact with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Phenazines are known to contribute to biofilm formation and architecture, which may influence their localization or accumulation .

Subcellular Localization

Phenazines are known to have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses .

准备方法

The synthesis of 2-Bromo-7-methoxyphenazine can be achieved through several synthetic routes. One common method involves the condensation of 2-bromoaniline with 2-methoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the phenazine ring system .

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .

化学反应分析

2-Bromo-7-methoxyphenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of other bioactive molecules.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives, which may exhibit different biological activities.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学研究应用

Chemistry: The compound serves as a valuable intermediate in the synthesis of other phenazine derivatives with enhanced properties.

相似化合物的比较

2-Bromo-7-methoxyphenazine can be compared with other phenazine derivatives such as:

2-Bromo-1-hydroxyphenazine: Known for its potent antimicrobial activity, this compound shares structural similarities with this compound but differs in its functional groups and biological activities.

Phenazine-1-carboxylic acid: This compound exhibits strong antituberculosis activity and serves as a prototype for the development of new antimicrobial agents.

The uniqueness of this compound lies in its specific combination of a bromine atom and a methoxy group, which imparts distinct chemical properties and biological activities compared to other phenazine derivatives .

属性

IUPAC Name |

2-bromo-7-methoxyphenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)

![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)

![7-(2-fluorophenyl)-4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2828366.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)